methyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate
Description
Methyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a tricyclic heterocyclic compound featuring a fused 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷] core. Key structural attributes include:
- Tricyclic framework: A rigid tricyclic system with sulfur (thia) and nitrogen (diaza) atoms integrated into the ring structure.
- Functional groups: A benzoate ester at the 2-position, an acetamido linker, and a 6-oxo group.
- Potential applications: Such compounds are often explored as intermediates in organic synthesis or for pharmacological activity due to their heterocyclic complexity .
Properties
IUPAC Name |
methyl 2-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-27-20(26)12-6-2-4-8-14(12)22-16(24)10-23-11-21-17-13-7-3-5-9-15(13)28-18(17)19(23)25/h2-9,11H,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNJZZCGPDREIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified under small molecules and is primarily recognized for its roles in pharmaceutical research.
Chemical Structure and Properties
The molecular structure of this compound can be represented using various structural notations including SMILES and InChI formats. The compound has a molecular formula of and a molecular weight of approximately 363.4 g/mol.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
These effects were assessed using microbial sensitivity tests which indicated a significant reduction in bacterial growth at certain concentrations.
Anticancer Activity
The compound has been investigated for its potential anticancer properties:
- Mechanism of Action : It appears to induce apoptosis in cancer cells by interacting with specific enzymes and receptors involved in cell survival pathways.
- Case Studies : In vitro studies on human cancer cell lines have shown that methyl 2-(2-{6-oxo-8-thia}) can inhibit cell proliferation and promote cell death.
The mechanism of action involves the compound's interaction with biological targets that may lead to therapeutic effects:
- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
- Receptor Modulation : It can modulate receptor activity leading to altered cellular responses.
Table 1: Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | Method of Assessment | Findings |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Microbial sensitivity tests | Significant inhibition observed |
| Gram-negative bacteria | Microbial sensitivity tests | Effective at specific concentrations | |
| Anticancer | Human cancer cell lines | In vitro assays | Induces apoptosis; inhibits proliferation |
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Unlike the carboxylic acid derivatives in , the benzoate ester in the target compound may improve lipophilicity and membrane permeability .
Spectroscopic and Analytical Data
Table 2: Characterization Methods and Findings
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
